3-Epi-3-hydroxymugineic acid is a member of the mugineic acid family, which are phytosiderophores secreted by graminaceous plants to acquire iron from the soil. This compound plays a significant role in plant physiology, particularly under iron-deficient conditions, by facilitating the chelation and uptake of iron. The structural distinction of 3-epi-3-hydroxymugineic acid lies in its stereochemistry, specifically at the C-3 position, which differentiates it from its isomer, 3-hydroxymugineic acid.
3-Epi-3-hydroxymugineic acid is primarily derived from plants, particularly those in the Poaceae family (grasses). It is classified as a tricarboxylic acid and is functionally related to mugineic acid, which is known for its role in iron mobilization. The compound acts as a chelator, binding iron ions and enhancing their bioavailability for plant uptake.
The synthesis of 3-epi-3-hydroxymugineic acid can be achieved through various chemical methods. One notable approach involves the total synthesis of phytosiderophores using specific starting materials that undergo multiple reaction steps including hydroxylation and stereochemical modifications. For instance, high-resolution nuclear magnetic resonance spectroscopy has been employed to analyze the structure of synthesized compounds, confirming the successful production of 3-epi-3-hydroxymugineic acid alongside other phytosiderophores .
The molecular formula for 3-epi-3-hydroxymugineic acid is . The compound features three carboxylic acid groups, which are responsible for its chelating properties. Its structural configuration is characterized by the presence of a hydroxyl group at the C-3 position, which distinguishes it from other related compounds.
3-Epi-3-hydroxymugineic acid participates in various chemical reactions typical for tricarboxylic acids, including:
These reactions are critical for understanding how this compound functions in biological systems, particularly in iron acquisition by plants.
The mechanism by which 3-epi-3-hydroxymugineic acid aids in iron uptake involves:
This process significantly enhances the efficiency of iron acquisition from soil, especially in alkaline conditions where iron solubility is low .
Relevant data indicate that the compound's stability and reactivity are crucial for its role in plant nutrition and soil chemistry.
3-Epi-3-hydroxymugineic acid has several applications in scientific research:
The biosynthesis of 3-Epi-3-hydroxymugineic acid (epiHDMA) is an integral branch of the mugineic acid family phytosiderophore (MAs) pathway, originating from L-methionine via nicotianamine (NA). The core enzymatic cascade involves three highly conserved reactions: S-adenosylmethionine (SAM) polymerization by nicotianamine synthase (NAS) to form NA; transamination by nicotianamine aminotransferase (NAAT) generating 3''-keto intermediates; and reduction by deoxymugineic acid synthase (DMAS) yielding 2’-deoxymugineic acid (DMA). DMA serves as the direct precursor for epiHDMA biosynthesis [4] [8]. The final steps require dioxygenase-mediated hydroxylation and epimerization. Specifically, the enzyme mugineic-acid 3-dioxygenase (IDS2, EC 1.14.11.25) utilizes Fe(II), 2-oxoglutarate (2-OG), and O₂ to catalyze stereoselective hydroxylation at the C-3 position of DMA. This reaction simultaneously generates an unstable 3-hydroxy intermediate that undergoes epimerization at C-3, forming epiHDMA [5] [7] [8]. IDS2 belongs to the 2-oxoglutarate-dependent dioxygenase (2-OGD) superfamily, characterized by conserved residues for Fe(II) binding (His-209, Asp-211, His-265) and 2-OG coordination (Arg-275, Ser-277) essential for catalytic activity [5] [7].
Table 1: Key Enzymes in 3-Epi-3-hydroxymugineic Acid Biosynthesis
Enzyme | EC Number | Reaction Catalyzed | Cofactors/Substrates | Product |
---|---|---|---|---|
Nicotianamine synthase (NAS) | 2.5.1.43 | Trimerization of S-adenosyl-L-methionine | S-adenosyl-L-methionine (3) | Nicotianamine (NA) |
Nicotianamine aminotransferase (NAAT) | 2.6.1.80 | Transamination of NA | 2-oxoglutarate | 3''-keto acid |
Deoxymugineic acid synthase (DMAS) | 1.1.1.- | Reduction of 3''-keto acid | NADPH | 2’-deoxymugineic acid (DMA) |
Mugineic-acid 3-dioxygenase (IDS2) | 1.14.11.25 | C-3 hydroxylation of DMA with epimerization | Fe(II), 2-oxoglutarate, O₂ | 3-Epi-3-hydroxymugineic acid (epiHDMA) |
The defining structural feature of epiHDMA is the epimeric configuration at C-3, distinguishing it from its stereoisomer 3-hydroxymugineic acid (HMA). This stereochemical divergence arises from the unique activity of IDS2, which hydroxylates DMA at C-3 and concurrently inverts the stereochemistry via a proposed radical-mediated mechanism [4] [8]. Biochemical studies indicate that IDS2 binds DMA and 2-OG, facilitating oxidative decarboxylation of 2-OG to succinate and CO₂. This generates a highly reactive Fe(IV)=O species that abstracts a hydrogen atom from C-3 of DMA, forming a substrate radical. Oxygen rebound yields the 3-hydroxy intermediate, and the enzyme's active site geometry likely directs the subsequent epimerization, resulting in the epi (3S) configuration [5] [7]. The strict substrate specificity of IDS2 is evidenced by its exclusive activity on DMA and mugineic acid (MA) in barley (Hordeum vulgare), where it hydroxylates MA at C-3 to form 3-epihydroxymugineic acid (epiHMA) [5]. The Ids2 gene is located on chromosome 7H in barley, and its expression is strongly upregulated under iron deficiency, synchronizing epiHDMA production with phytosiderophore demand [5] [8].
EpiHDMA biosynthesis relies on efficient precursor channeling from primary metabolism, with L-methionine serving as the ultimate carbon and nitrogen source. Crucially, the methionine cycle operates in tandem with MA biosynthesis to recycle sulfur and maintain precursor flux. Radiolabeling experiments using ¹³C- and ²H- tagged intermediates have delineated this integration [1] [8]. Feeding wheat roots with 5-[5-²H₂]methylthioribose (an intermediate in the methionine salvage pathway) resulted in the incorporation of six deuterium atoms into DMA at positions C-4, C-1’, and C-1’’ [1]. Similarly, 2-[1-¹³C]keto-4-methylthiobutyric acid (another salvage intermediate) enriched DMA at C-4’, C-1, and C-4’ positions [1]. These findings demonstrate that methylthioadenosine (MTA), a byproduct of SAM utilization in NA synthesis, is recycled via the Yang cycle to regenerate methionine, thereby sustaining SAM pools for continuous NA and subsequent MA production [1] [8]. This metabolic coupling is vital under Fe deficiency, where graminaceous plants dramatically upregulate MA synthesis and secretion. Furthermore, the diurnal regulation of precursor flux ensures synchronization with phytosiderophore release rhythms, peaking shortly after sunrise [4] [6] [8].
Table 2: Mugineic Acid Family Phytosiderophores (MAs) Including epiHDMA
Phytosiderophore | Abbreviation | Molecular Formula | Occurrence | Structural Relationship |
---|---|---|---|---|
Nicotianamine | NA | C₁₂H₂₁N₃O₆ | All higher plants | Precursor to MAs |
2’-Deoxymugineic acid | DMA | C₁₂H₂₁NO₉ | All graminaceous plants (e.g., rice, wheat) | Precursor for hydroxylated MAs |
Mugineic acid | MA | C₁₂H₂₁NO₉ | Barley, rye | Hydroxylated at C-2’ |
3-Hydroxymugineic acid | HMA | C₁₂H₂₁NO₁₀ | Rye | Hydroxylated at C-3 (R configuration) |
3-Epi-3-hydroxymugineic acid | epiHDMA | C₁₂H₂₁NO₁₀ | Barley, Lolium perenne | Hydroxylated at C-3 (S configuration) |
3-Epihydroxymugineic acid | epiHMA | C₁₂H₂₁NO₁₀ | Barley | Hydroxylated at C-3 (S) and C-2’ |
Avenic acid | AVA | C₁₂H₂₁NO₁₀ | Oat | Hydroxylated at C-3 and carboxylated |
Distichonic acid A | DSA | C₁₈H₃₀N₂O₁₅ | Barley | Dimer of MA |
Distichonic acid B | DSB | C₁₈H₃₀N₂O₁₅ | Barley | Dimer of MA |
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